Diethyl azelate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

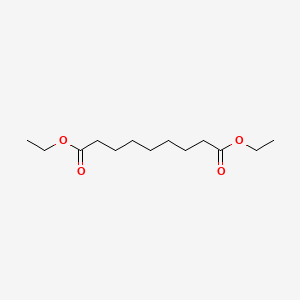

Structure

3D Structure

特性

IUPAC Name |

diethyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMYCPZZIPXILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060783 | |

| Record name | Diethyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-17-9 | |

| Record name | Diethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL AZELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9QQ39A4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Azelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diethyl azelate, a versatile diester with applications in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers and professionals in its efficient production and handling.

Introduction

This compound (DEA), also known as diethyl nonanedioate, is the diethyl ester of azelaic acid. Its chemical formula is C₁₃H₂₄O₄, and it has a molecular weight of 244.33 g/mol .[1] DEA is a colorless to light yellow liquid with a faint fruity odor.[2] It serves as a valuable chemical intermediate in organic synthesis and is explored for various therapeutic uses, particularly in dermatology and oncology due to its immunomodulatory and anti-inflammatory properties.[1] Furthermore, it finds application as an emollient in cosmetics, a plasticizer, and an insect repellent.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 624-17-9 | [4][5] |

| Molecular Formula | C₁₃H₂₄O₄ | [4][6] |

| Molecular Weight | 244.33 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 172 °C at 18 mmHg | [5][7] |

| Melting Point | -16 to -15.8 °C | [5][7] |

| Density | 0.973 g/mL at 25 °C | [5][7][8] |

| Refractive Index (n20/D) | 1.435 | [7][8] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer-Speier esterification of azelaic acid with ethanol in the presence of an acid catalyst.[9][10] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[11]

Fischer Esterification: Experimental Protocol

This protocol is based on a commonly cited method for the synthesis of this compound.[6]

Materials:

-

Azelaic Acid

-

Anhydrous Ethanol (200 proof USP)

-

Anhydrous Hydrogen Chloride (gas) or concentrated Sulfuric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Gas washing bottle or round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a gas washing bottle or a round-bottom flask, combine azelaic acid and a significant excess of anhydrous ethanol.

-

Catalyst Addition:

-

Using Hydrogen Chloride: Bubble anhydrous hydrogen chloride gas through the stirred solution at room temperature. The gas is readily soluble in ethanol. Continue the addition for a period of time (e.g., 2 hours) and then allow the mixture to stir overnight.[6]

-

Using Sulfuric Acid: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

-

Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 2 hours) to drive the esterification.[6]

-

Initial Work-up: After cooling the reaction mixture to room temperature, a significant portion of the dissolved hydrogen chloride (if used) can be driven off by gentle heating in an open flask.[6] The excess ethanol is then removed under reduced pressure using a rotary evaporator, yielding the crude this compound as a clear, slightly yellow oil.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted azelaic acid, the acid catalyst, and potentially some monoester. A multi-step purification process is necessary to obtain a high-purity product.

Purification Protocol

-

Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.[6]

-

Neutralization and Washing:

-

Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate. This step neutralizes and removes any remaining acidic catalyst and unreacted azelaic acid.[6][12]

-

Follow the bicarbonate washes with several washes with water until the pH of the aqueous layer is neutral.[6]

-

A final wash with brine (saturated NaCl solution) can be performed to aid in the removal of water from the organic layer.[12]

-

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.[6][12]

-

Vacuum Distillation: For high purity, the semi-purified this compound is subjected to vacuum distillation.[6][12] This is a crucial step for separating the desired diester from any remaining impurities, especially the monoester, which will have a higher boiling point. Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 172 °C at 18 mmHg).[5][7]

Purification Workflow Diagram

Caption: A typical workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value/Range | Notes | Reference |

| Synthesis | |||

| Reactant Ratio (Azelaic Acid:Ethanol) | 1:10 (by volume) | A large excess of ethanol is used to drive the equilibrium towards the product. | [6] |

| Reaction Temperature | Reflux | The boiling point of the ethanol solvent. | [6] |

| Reaction Time | 2 hours (reflux) | Followed by overnight stirring in some protocols. | [6] |

| Yield | ~88% (theoretical) | This is a reported yield after purification. | [6] |

| Purification | |||

| Purity (Technical Grade) | ~90% | Commercially available technical grade. | |

| Purity (High Grade) | >98% | Can be achieved through careful purification. | [3] |

| Purity (Analytical Standard) | 99% | As determined by GC-MS for some applications. | [9][13][14] |

| Analysis | |||

| GC-MS Column | HP-5 ms (30m x 0.25mm x 0.25µm) | A common column for the analysis of this compound. | [15] |

| GC Inlet Temperature | 260 °C | A typical inlet temperature for GC analysis. | [15] |

| MS Detector Temperature | 230 °C | A typical detector temperature for MS analysis. | [15] |

Safety and Handling

This compound is considered to have low toxicity. However, standard laboratory safety precautions should always be observed.[2] It may be irritating to the eyes and skin.[2] Therefore, the use of personal protective equipment such as safety glasses and gloves is recommended.[4] Store in a cool, well-ventilated area away from open flames and strong oxidizing agents.[2] In case of inhalation, move the person to fresh air.[4] If there is skin contact, wash off with soap and plenty of water.[4] For eye contact, flush with water as a precaution.[4] If swallowed, rinse the mouth with water and do not induce vomiting.[4]

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of this compound via Fischer esterification, followed by a detailed purification protocol. The provided quantitative data and workflow diagrams offer a clear and concise reference for researchers and professionals. By following these established procedures, it is possible to produce high-purity this compound suitable for a range of applications in research, drug development, and other industries.

References

- 1. Buy this compound | 624-17-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 624-17-9 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS no:624-17-9 [huazanchemical.com]

- 8. echemi.com [echemi.com]

- 9. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects | In Vivo [iv.iiarjournals.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Azelate: A Technical Guide for Researchers

CAS Number: 624-17-9 Molecular Weight: 244.33 g/mol [1][2]

This technical guide provides an in-depth overview of diethyl azelate, a dicarboxylic acid ester with significant potential in research and drug development. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a membrane active immunomodulator.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C13H24O4 | [1][2] |

| CAS Number | 624-17-9 | [1][3] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.973 g/mL at 25 °C | [3][4] |

| Boiling Point | 172 °C at 18 mmHg | [3][4] |

| Melting Point | -16 to -15.8 °C | [4] |

| Refractive Index | n20/D 1.435 | [3][4] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | |

| Flash Point | >113 °C (closed cup) | [5] |

Mechanism of Action: Membrane Active Immunomodulator

This compound is classified as a membrane active immunomodulator (MAIM).[6] Its primary mechanism of action involves the reversible fluidization of the cell plasma membrane. This alteration in membrane dynamics modulates inflammatory signaling pathways.[7] Specifically, this compound has been shown to inhibit the activity of key enzymes involved in inflammatory processes, namely phospholipase A2 (PLA2) and phospholipase D (PLD).[7][8][9]

The inhibition of these phospholipases disrupts the production of downstream signaling molecules that propagate inflammation. By reducing the activity of PLA2, this compound limits the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. Similarly, inhibiting PLD decreases the formation of phosphatidic acid, another important second messenger in inflammatory signaling.[1][2][10]

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes the synthesis of this compound via Fischer esterification of azelaic acid, followed by purification.

Materials:

-

Azelaic acid (20 g)

-

Anhydrous ethanol (200 proof, 200 ml)

-

Anhydrous hydrogen chloride gas

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

350 ml gas washing bottle

-

1 L Erlenmeyer flask

-

Stirring apparatus

-

Reflux condenser

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Combine azelaic acid (20 g) and anhydrous ethanol (200 ml) in a 350 ml gas washing bottle equipped with a stirrer.

-

In a chemical fume hood, bubble anhydrous hydrogen chloride gas through the solution at room temperature with continuous stirring for 2 hours. The gas should be introduced at a rate that allows for its dissolution without significant bubbling at the surface.

-

Continue stirring the mixture overnight at room temperature.

-

Transfer the solution to a 1 L Erlenmeyer flask and heat to reflux for 2 hours to drive off excess dissolved hydrogen chloride.

-

Cool the solution to room temperature and concentrate it under vacuum using a rotary evaporator to yield a clear, slightly yellow oil.

-

Dissolve the crude this compound in ethyl acetate.

-

Wash the ethyl acetate solution several times with a saturated aqueous solution of sodium bicarbonate.

-

Subsequently, wash the solution with water until the pH of the aqueous layer is neutral.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the resulting oil by vacuum distillation to obtain pure this compound (yield: approximately 22 g, 88% of theoretical).[11]

In Vitro Phospholipase D (PLD) Activity Assay

This protocol provides a fluorescence-based method for determining PLD activity, which can be adapted to screen for inhibitors like this compound.

Materials:

-

PLD Assay Kit (e.g., Cayman Chemical Item No. 700460 or similar)

-

PLD Assay Buffer

-

PLD Substrate (Phosphatidylcholine)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

-

Resorufin Standard

-

Purified PLD or cell lysates containing PLD

-

This compound (or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plate (black, clear bottom for fluorescence)

-

Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, standards, and enzymes.

-

Standard Curve: Prepare a resorufin standard curve by performing serial dilutions of the resorufin standard in the assay buffer.

-

Sample Preparation:

-

For purified enzyme, dilute to the desired concentration in cold assay buffer.

-

For cell lysates, homogenize or sonicate cell pellets (~5 x 10^6 cells) in 0.5-1.0 ml of cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Assay Reaction:

-

Add assay buffer, samples (or positive control), and the inhibitor (this compound at various concentrations) or vehicle control to the wells of the 96-well plate.

-

Prepare an assay cocktail containing the PLD substrate, choline oxidase, HRP, and ADHP in assay buffer.

-

Initiate the reaction by adding the assay cocktail to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at multiple time points using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the resorufin standard curve (fluorescence vs. concentration).

-

Calculate the rate of reaction (change in fluorescence over time) for each sample.

-

Use the standard curve to convert the fluorescence values to the concentration of the product formed.

-

Determine the PLD activity in the samples. For inhibitor studies, calculate the percent inhibition of PLD activity by this compound at each concentration and determine the IC50 value.[12]

-

References

- 1. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 624-17-9 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Spectroscopic Profile of Diethyl Azelate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Diethyl azelate, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| b | 1.30 | Multiplet | 6H | -CH₂-CH₂ -CH₂- |

| c | 1.61 | Multiplet | 4H | -CO-CH₂-CH₂ - |

| d | 2.28 | Triplet | 4H | -CH₂ -CO-O- |

| e | 4.12 | Quartet | 4H | -O-CH₂ -CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 14.2 | -O-CH₂-CH₃ |

| 2 | 24.9 | -CH₂-CH₂ -CH₂- |

| 3 | 29.0 | -CH₂-CH₂ -CH₂- |

| 4 | 34.3 | -CH₂ -CO-O- |

| 5 | 60.1 | -O-CH₂ -CH₃ |

| 6 | 173.6 | >C =O |

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃), which also served as the internal standard. The spectra were recorded at room temperature (298 K). For the ¹H NMR spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 256 scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its ester functional groups and aliphatic chains.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2981, 2935, 2859 | Strong | C-H stretching (aliphatic) |

| 1738 | Very Strong | C=O stretching (ester) |

| 1465, 1369 | Medium | C-H bending (aliphatic) |

| 1178 | Strong | C-O stretching (ester) |

Experimental Protocol: IR Spectroscopy

The IR spectrum was obtained using a Bruker IFS 85 spectrometer with Fourier Transform (FTIR) capability.[1] A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Spectral Data

The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Assignment |

| 244 | 5 | [M]⁺ (Molecular Ion) |

| 199 | 45 | [M - OCH₂CH₃]⁺ |

| 171 | 30 | [M - COOCH₂CH₃]⁺ |

| 152 | 100 | [M - 2x OCH₂CH₃]⁺ (rearrangement) |

| 83 | 60 | [C₆H₁₁]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

Experimental Protocol: MS

The mass spectrum was recorded on a NIST Mass Spectrometry Data Center instrument.[1] The sample was introduced via a gas chromatograph to ensure purity. The ionization method employed was electron impact (EI) at 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Solubility Profile of Diethyl Azelate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of diethyl azelate (CAS No. 624-17-9), a diethyl ester of azelaic acid. Understanding its solubility is critical for its application in various fields, including its use as a solvent, fragrance additive, and in the formulation of cosmetics and lubricants.[1] This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and offers visualizations to guide laboratory workflows.

Core Properties of this compound

-

IUPAC Name: Diethyl nonanedioate[2]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in many common organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative information.

| Solvent | CAS Number | Molecular Formula | Solubility of this compound | Temperature (°C) | Notes |

| Water | 7732-18-5 | H₂O | Insoluble / 0.00 M[1][5] | Not Specified | Esters with long hydrocarbon chains exhibit low water solubility due to their hydrophobic nature.[6] |

| Ethanol | 64-17-5 | C₂H₅OH | Soluble[1] | Not Specified | This compound is synthesized using anhydrous ethanol, indicating its solubility in this solvent.[7] |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Soluble[1] | Not Specified | As a common non-polar organic solvent, it is expected to readily dissolve this compound. |

| Acetone | 67-64-1 | C₃H₆O | Miscible (Predicted) | Not Specified | Esters generally show good solubility in polar aprotic solvents like acetone.[8] |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Miscible (Predicted) | Not Specified | Expected to be an excellent solvent due to structural similarities ("like dissolves like"). The crude product of this compound synthesis is often dissolved in ethyl acetate for washing.[7] |

| Methanol | 67-56-1 | CH₃OH | Soluble (Predicted) | Not Specified | Similar to ethanol, methanol is a polar protic solvent expected to dissolve this compound. |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Soluble (Predicted) | Not Specified | A common solvent for a wide range of organic molecules.[9] |

Experimental Protocol for Solubility Determination

This section outlines a standardized methodology for quantitatively determining the solubility of a liquid solute like this compound in various solvents. The protocol is based on the common laboratory practice of creating a saturated solution and then determining its concentration.

Objective: To determine the concentration of this compound in a solvent at equilibrium saturation, expressed in g/100 mL.

Materials:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or test tubes with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath or incubator

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. An excess is necessary to ensure that the solution becomes fully saturated.

-

For example, start by adding 2 mL of this compound to 5 mL of the solvent.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled bath set to a standard temperature (e.g., 25 °C).

-

Agitate the mixture using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and solute.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for several hours (e.g., 4-6 hours) to permit the undissolved this compound to separate, typically forming a distinct layer.

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette. Be cautious not to disturb the undissolved layer.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Create a calibration curve by analyzing these standards using an appropriate analytical method (e.g., GC-FID).

-

Dilute the collected supernatant sample with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by referencing the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Convert the concentration to the desired units, such as grams per 100 mL ( g/100 mL).

-

Perform the entire experiment in triplicate for each solvent to ensure the precision and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound technical grade, 90 624-17-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Thermal Degradation Profile of Diethyl Azelate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl azelate (DEA), the diethyl ester of azelaic acid, is a specialty chemical with applications as a plasticizer, lubricant, and in the formulation of various consumer and industrial products. Its thermal stability is a critical parameter influencing its processing, storage, and performance at elevated temperatures. Understanding the thermal degradation profile of DEA is essential for ensuring its safe handling and for predicting its lifespan and decomposition pathways in various applications.

This technical guide provides a comprehensive overview of the expected thermal degradation behavior of this compound, based on the analysis of analogous aliphatic diesters. It includes anticipated thermal stability data, a discussion of probable decomposition mechanisms, and detailed, generalized experimental protocols for conducting thermal analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -16 to -15.8 °C | [2][4] |

| Boiling Point | 172 °C @ 18 mmHg | [2][4] |

| Density | 0.973 g/mL at 25 °C | [2][4] |

| Flash Point | >110 °C (>230 °F) | [3] |

Anticipated Thermal Degradation Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not available, the thermal degradation of aliphatic esters is a well-studied field. Based on studies of similar diesters, a general profile can be projected.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of analogous synthetic esters derived from dicarboxylic acids (such as adipic and azelaic acid) and various alcohols shows that significant thermal degradation typically occurs in the temperature range of 300 to 600°C[5]. For a relatively small molecule like this compound, the initial mass loss observed in a TGA experiment would likely be due to evaporation, followed by thermal decomposition at higher temperatures.

Expected TGA Profile:

-

Onset of Mass Loss (Evaporation): Expected to begin above its boiling point, influenced by the experimental heating rate and atmosphere.

-

Onset of Decomposition: Likely to be in the range of 250-350°C.

-

Peak Degradation Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs, anticipated to be in the range of 300-450°C.

-

Residue at 600°C: A low percentage of residue is expected, as aliphatic esters tend to decompose into volatile products.

Differential Scanning calorimetry (DSC)

Differential scanning calorimetry would reveal thermal transitions such as melting and boiling. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its boiling point. Any exothermic events at higher temperatures would indicate decomposition.

Probable Decomposition Pathways

The thermal decomposition of simple aliphatic esters often proceeds through a six-centered elimination reaction (pyrolysis), yielding an alkene and a carboxylic acid[6]. In the case of this compound, this could lead to the formation of ethylene and azelaic acid monoethyl ester, which could further decompose. At higher temperatures, decarboxylation and other fragmentation reactions can occur, leading to the formation of smaller molecules like carbon dioxide, carbon monoxide, and various hydrocarbons[6].

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a liquid sample like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer (TGA) coupled with a furnace and a high-precision balance. For evolved gas analysis, the TGA can be interfaced with a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS).

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The sample is placed in the TGA furnace.

-

An inert atmosphere is established by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is equilibrated at a starting temperature (e.g., 30°C).

-

The temperature is then increased at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, peak degradation temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere is maintained with a nitrogen or argon purge.

-

-

Thermal Program:

-

The sample is cooled to a low temperature (e.g., -50°C) and then heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition range (e.g., 400°C).

-

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

While specific experimental data on the thermal degradation of this compound is limited, a comprehensive profile can be inferred from the behavior of analogous aliphatic diesters. This compound is expected to be thermally stable up to approximately 250-350°C, above which decomposition into smaller volatile molecules is anticipated. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct detailed thermal analysis, which is crucial for the safe and effective application of this compound in various industrial and pharmaceutical contexts. Further studies involving evolved gas analysis (TGA-FTIR, TGA-MS) would provide more definitive insights into the specific decomposition products and mechanisms.

References

- 1. This compound | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 壬二酸二乙酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS no:624-17-9 [huazanchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Mechanism of Action of Diethyl Azelate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl azelate (DEA) is an ester of azelaic acid, a naturally occurring dicarboxylic acid. Emerging research has identified DEA as a potent modulator of cellular functions, primarily through its action as a plasma membrane fluidizer. This technical guide provides a comprehensive overview of the mechanism of action of this compound in biological systems. It details the molecular interactions and signaling pathways affected by DEA, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Core Mechanism of Action: Plasma Membrane Fluidization

The primary mechanism of action of this compound is its ability to increase the fluidity of the plasma membrane.[1][2] As a lipophilic molecule, DEA readily partitions into the lipid bilayer of cellular membranes. This insertion disrupts the ordered packing of phospholipid acyl chains, leading to a more fluid and less rigid membrane structure. This biophysical change is the initiating event that triggers a cascade of downstream cellular responses. The fluidizing effect of DEA has been described as reversible and is central to its classification as a "membrane active immunomodulator" (MAIM).[1]

Quantitative Data Summary

The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data regarding its impact on insulin sensitivity and cytokine production.

Table 1: Effects of this compound on Markers of Insulin Resistance in Overweight Human Males

| Parameter | Pre-treatment (Day 0) | Post-treatment (Day 21) | Mean Change | p-value | Reference |

| Fasting Plasma Glucose (mg/dL) | 95.8 | 89.74 | -6.06 | <0.05 | [3] |

| Fasting Insulin (µU/mL) | 19.3 | 11.9 | -7.4 | <0.01 | [3] |

| Glucose at 180 min in OGTT (mg/dL) | 114.3 | 103.8 | -10.5 | <0.001 | [3] |

Data from a clinical study involving daily oral administration of 1 mg/kg DEA for 21 days in overweight male subjects with insulin resistance.

Table 2: Modulation of Cytokine Production by this compound in Human Plasmacytoid Dendritic Cells

| Cytokine | Change with 0.5% DEA Treatment |

| IL-1β | Down-regulated |

| IL-6 | Down-regulated |

| IL-8 | Down-regulated |

| TNF-α | Down-regulated |

| MCP-1 (CCL2) | Down-regulated |

| MIP-1α (CCL3) | Down-regulated |

| MIP-1β (CCL4) | Down-regulated |

| RANTES (CCL5) | Down-regulated |

| IL-12p70 | Down-regulated |

| IFN-α | Down-regulated |

| IL-1RA | Up-regulated |

| IL-10 | Up-regulated |

Data represents the percentage change in cytokine levels in the culture media of human plasmacytoid dendritic cells (1.6 x 10^5 cells/ml) treated with 0.5% this compound for 18 hours, as measured by multiplexed immunoassays.

Key Signaling Pathways Modulated by this compound

The increase in plasma membrane fluidity induced by this compound has significant consequences for the function of membrane-associated proteins and signaling pathways.

Inhibition of Phospholipase A2 (PLA2) Signaling

This compound has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme crucial for the inflammatory response.[1] PLA2 hydrolyzes phospholipids in the cell membrane to release arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. The increased membrane fluidity caused by DEA is thought to alter the conformation or accessibility of PLA2 to its substrate within the membrane, leading to reduced enzymatic activity. This inhibition of PLA2 contributes to the anti-inflammatory effects of DEA.

Caption: Inhibition of Phospholipase A2 Signaling by this compound.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS). The function of TLR4, including its dimerization and subsequent signaling, is dependent on its localization within specific membrane microdomains. By altering membrane fluidity, this compound can disrupt these microdomains, thereby modulating TLR4 signaling.[4] This can lead to a dampening of the inflammatory response initiated by pathogens. The altered membrane environment likely affects the conformational changes required for TLR4 dimerization and the recruitment of downstream adaptor proteins like MyD88.

Caption: Modulation of TLR4 Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Plasma Membrane Fluidity using Pyrene Excimer Fluorescence

This protocol is adapted from standard methods for measuring membrane fluidity using pyrene-based fluorescent probes.

Principle: Pyrene is a fluorescent probe that exhibits concentration-dependent fluorescence. At low concentrations, it emits monomer fluorescence. In a fluid membrane environment, pyrene molecules can diffuse and form excited-state dimers (excimers), which emit fluorescence at a longer wavelength. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is directly proportional to the membrane fluidity.

Materials:

-

Pyrenedecanoic acid (PDA) stock solution (10 mM in ethanol)

-

Pluronic F-127 (10% w/v in water)

-

Cell culture medium or appropriate buffer (e.g., HBSS)

-

Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

-

This compound

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~350 nm and emission detection at ~400 nm (monomer) and ~470 nm (excimer).

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest and wash the cells with buffer.

-

Resuspend the cells in buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

-

Labeling with Pyrenedecanoic Acid:

-

Prepare a PDA labeling solution by diluting the PDA stock solution to a final concentration of 10 µM in the cell suspension. Add Pluronic F-127 to a final concentration of 0.02% to aid in probe dispersion.

-

Incubate the cells with the PDA labeling solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with fresh buffer to remove unincorporated PDA.

-

-

Treatment with this compound:

-

Resuspend the PDA-labeled cells in fresh buffer.

-

Add this compound to the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 100 µM). Include an untreated control.

-

Incubate for the desired time (e.g., 30 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

Transfer 100 µL of each cell suspension to a well of the 96-well microplate.

-

Measure the fluorescence intensity at the monomer emission wavelength (~400 nm) and the excimer emission wavelength (~470 nm) with excitation at ~350 nm.

-

-

Data Analysis:

-

Calculate the Excimer/Monomer (E/M) ratio for each sample.

-

Compare the E/M ratios of the DEA-treated samples to the untreated control to determine the change in membrane fluidity.

-

Cytokine Profiling in Dendritic Cells using Multiplex Immunoassay

This protocol is a generalized procedure for analyzing the effect of this compound on cytokine production in dendritic cells.

Principle: A multiplex immunoassay, such as a bead-based assay (e.g., Luminex), allows for the simultaneous quantification of multiple cytokines in a single sample. Each cytokine is captured by a specific antibody-coated bead, and a second, fluorescently labeled detection antibody is used for quantification.

Materials:

-

Human plasmacytoid dendritic cells (pDCs)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS) or other relevant stimuli

-

Multiplex cytokine immunoassay kit (human panel)

-

96-well filter plate

-

Luminex or other compatible multiplex assay reader

Procedure:

-

Cell Culture and Treatment:

-

Seed pDCs in a 96-well culture plate at a density of 1.6 x 10^5 cells/mL.

-

Treat the cells with 0.5% this compound or vehicle control.

-

If investigating the effect on stimulated cytokine production, add a stimulus such as LPS (e.g., 100 ng/mL) to the appropriate wells.

-

Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

-

Sample Collection:

-

Centrifuge the culture plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines.

-

-

Multiplex Immunoassay:

-

Follow the manufacturer's instructions for the chosen multiplex cytokine immunoassay kit. A general workflow is as follows:

-

Add the antibody-coupled beads to the wells of a filter plate.

-

Wash the beads.

-

Add the collected cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokines to bind to the beads.

-

Wash the beads.

-

Add the biotinylated detection antibodies.

-

Incubate to allow the detection antibodies to bind to the captured cytokines.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.

-

Incubate.

-

Wash the beads and resuspend in assay buffer.

-

-

-

Data Acquisition and Analysis:

-

Acquire the data on a Luminex or other compatible reader.

-

Use the standard curve to calculate the concentration of each cytokine in the samples.

-

Compare the cytokine concentrations in the DEA-treated samples to the control samples.

-

Concluding Remarks

This compound represents a novel class of therapeutic agents that act by modulating the physical properties of the cell membrane. Its ability to increase membrane fluidity leads to the inhibition of pro-inflammatory enzymes like PLA2 and the modulation of key immune signaling pathways such as the TLR4 pathway. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other membrane-active immunomodulators. Understanding the intricate details of its mechanism of action is crucial for harnessing its full therapeutic potential in a variety of diseases characterized by inflammation and immune dysregulation.

References

- 1. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Diethyl Azelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl azelate (DEA), the diethyl ester of azelaic acid, is a versatile organic compound with a well-established presence in various industries.[1][2] Traditionally utilized as a plasticizer, lubricant, and fragrance component, recent scientific investigations have unveiled a spectrum of biological activities, positioning DEA as a molecule of significant interest for novel therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the existing knowledge on this compound and explores promising avenues for future research and development.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental for its application in research and development.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₄O₄ | [2][5] |

| Molecular Weight | 244.33 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Light fruity aroma | [1] |

| Melting Point | -15.8 to -20 °C | [1][6] |

| Boiling Point | 294 °C (at 760 mmHg); 172 °C (at 18 mmHg) | [1][6] |

| Density | 0.973 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.435 | [6] |

| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |

| Flash Point | >113 °C | [7] |

Current and Investigated Applications

This compound's utility spans several domains, from industrial applications to emerging biomedical uses.

-

Industrial Applications:

-

Plasticizer: DEA is used to enhance the flexibility and durability of polymers and is a key component in coatings and films.[3][8]

-

Lubricant: It serves as a component in the manufacture of advanced lubricants and greases.[1]

-

Fragrance and Cosmetics: Due to its pleasant fruity scent, it is used as a fragrance additive in perfumes and a component in cosmetics such as lipstick and skin care products.[1]

-

Solvent: It can be employed as a solvent in organic synthesis.[1]

-

-

Biomedical Research and Potential Therapeutic Uses:

-

Immunomodulation: DEA exhibits broad immunomodulatory activities.[2][4]

-

Plasma Membrane Fluidizer: It can act as a plasma membrane fluidizer, which may underlie some of its biological effects.[2][9]

-

Insulin Resistance: Studies have shown that DEA can mitigate insulin resistance and has potential for the treatment of type 2 diabetes.[4][10][11][12][13]

-

Pain Management: DEA is being investigated as a new class of non-steroidal anti-inflammatory drug (NSAID) for pain management, potentially by inhibiting phospholipase A2 (PLA2) signaling.[14][15]

-

Dermatology: As a derivative of azelaic acid, which is used to treat acne and rosacea, DEA is being explored for similar applications.[2]

-

Oncology: Liposomal formulations of DEA have shown anti-proliferative effects against various cancer cell lines.[2]

-

Envenomation Treatment: It has been investigated for its potential to inhibit hemolysis caused by brown recluse spider venom.[2][9]

-

Potential Research Areas

The unique combination of physicochemical properties and biological activities of this compound opens up several exciting avenues for future research.

Advanced Drug Delivery Systems

Given its role as a plasticizer and its established safety profile, DEA is a prime candidate for the development of novel drug delivery systems.[]

-

Transdermal Patches: DEA could be investigated as a penetration enhancer and as a component of the polymer matrix in transdermal drug delivery systems for various active pharmaceutical ingredients (APIs).[17] Its ability to fluidize the plasma membrane may facilitate the transport of drugs across the skin barrier.

-

Biodegradable Polymer Formulations: Research into incorporating DEA into biodegradable polymers for controlled-release implants or microparticles could be a fruitful area. Azelaic acid itself is a building block for biodegradable polymers, suggesting a potential for creating fully biodegradable drug delivery systems.[18]

-

Topical Formulations for Dermatology: Developing and optimizing topical formulations of DEA for skin disorders like acne, rosacea, and other inflammatory conditions is a logical next step, building on the known efficacy of its parent compound, azelaic acid.[2]

Novel Therapeutics for Metabolic and Inflammatory Disorders

The immunomodulatory and insulin-sensitizing properties of DEA warrant further in-depth investigation.

-

Mechanism of Action in Insulin Signaling: Elucidating the precise molecular mechanisms by which DEA improves insulin sensitivity is a critical research area.[10][12] This could involve investigating its effects on key proteins in the insulin signaling pathway.

-

Synergistic Anti-inflammatory Formulations: The analgesic effects of DEA could be enhanced by combining it with other anti-inflammatory agents or penetration enhancers.[14][19] Research into synergistic combinations could lead to more effective topical pain relief formulations.

-

Oral Formulations for Metabolic Syndrome: While studies have explored oral administration of DEA, further research into optimizing oral bioavailability and developing stable formulations for the management of metabolic syndrome is needed.[4][11][13]

High-Performance, Environmentally Friendly Lubricants and Plasticizers

The demand for bio-based and biodegradable industrial chemicals is growing.

-

Biodegradable Lubricants: Formulating and testing DEA-based lubricants for their biodegradability and performance characteristics could lead to the development of environmentally friendly alternatives to conventional lubricants.

-

Phthalate-Free Plasticizers: As a bio-based plasticizer, DEA can be further investigated as a safe and effective alternative to phthalate-based plasticizers in a wider range of polymer applications.[8] Comparative studies with traditional plasticizers would be valuable.

Synthesis and Functionalization

Exploring novel synthesis routes and the creation of new derivatives could expand the applications of azelates.

-

Enzymatic Synthesis: Biocatalytic methods, such as lipase-catalyzed esterification, could offer a more sustainable and selective route for DEA synthesis.[18]

-

Novel Azelate Derivatives: Synthesizing and screening a library of azelaic acid esters with different alcohol moieties could identify derivatives with enhanced biological activity or improved material properties.[20]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound from azelaic acid and ethanol using an acid catalyst.[5]

-

Materials: Azelaic acid, anhydrous ethanol (200 proof), anhydrous hydrogen chloride gas (or concentrated sulfuric acid as an alternative catalyst), ethyl acetate, saturated sodium bicarbonate solution, water.

-

Procedure:

-

Dissolve azelaic acid in anhydrous ethanol in a suitable reaction vessel.

-

With stirring, bubble anhydrous hydrogen chloride gas through the solution at room temperature. The gas should be introduced at a rate that allows it to dissolve without significant bubbling at the surface. Continue this for approximately 2 hours.

-

Continue stirring the mixture overnight at room temperature.

-

Heat the solution to reflux for 2 hours to drive off a significant portion of the dissolved hydrogen chloride.

-

Cool the solution to room temperature and concentrate it under vacuum to obtain a clear, slightly yellow oil, which is the crude this compound.

-

Dissolve the crude product in ethyl acetate and wash it several times with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with water until the pH of the wash water is neutral.

-

Dry the ethyl acetate solution over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.

-

Purify the final product by vacuum distillation to yield pure this compound.

-

Evaluation of Plasticizer Efficacy in PVC Films

This protocol outlines a solvent casting method to prepare and test plasticized PVC films.[8]

-

Materials: Poly(vinyl chloride) (PVC) resin, tetrahydrofuran (THF), this compound.

-

Procedure:

-

Prepare a 10% (w/v) solution of PVC in THF by stirring until the resin is completely dissolved.

-

Add this compound to the PVC solution at the desired concentration (e.g., 40 phr - parts per hundred parts of resin).

-

Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.

-

Pour the solution into a flat glass petri dish.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

-

Dry the resulting film in a vacuum oven at 60°C for 48 hours to remove any residual solvent.

-

Prepare a control film of unplasticized PVC using the same procedure without the addition of this compound.

-

Evaluate the mechanical properties (e.g., tensile strength, elongation at break) and thermal properties (e.g., glass transition temperature via DSC) of the plasticized and unplasticized films to determine the efficacy of this compound as a plasticizer.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Plasticizer Evaluation Workflow

Caption: Experimental workflow for evaluating plasticizer efficacy.

Proposed Mechanism in Pain Signaling

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 624-17-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. huazanbiotech.com [huazanbiotech.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 624-17-9 [chemicalbook.com]

- 10. nixulin.com [nixulin.com]

- 11. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects | In Vivo [iv.iiarjournals.org]

- 12. EP4085907A1 - this compound in the treatment of type 2 diabetes - Google Patents [patents.google.com]

- 13. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mixtures of this compound as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diethyl Azelate as a Plasticizer in Polymer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl azelate as a plasticizer in polymer research. This compound, a bio-based diester derived from azelaic acid, is gaining interest as a sustainable alternative to traditional phthalate plasticizers. It is utilized to enhance the flexibility, processability, and durability of various polymeric materials.[1] This document details its effects on key polymer properties, provides standardized experimental protocols for its incorporation and characterization, and discusses its potential applications, particularly in the realm of biodegradable polymers for drug delivery.

Introduction to Plasticization

Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the material's flexibility, ductility, and processability. They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), tensile strength, and elastic modulus, and an increase in the elongation at break.[1][2][3] The selection of an appropriate plasticizer is critical for tailoring the final properties of a polymeric material for a specific application.

This compound as a Plasticizer

This compound (DEA) is a versatile, bio-based plasticizer recognized for its potential to enhance the flexibility and durability of materials such as coatings and films.[1] As an ester of azelaic acid, it is part of a class of plasticizers being explored as safer alternatives to conventional phthalates.[4] Its efficacy is evaluated based on its ability to modify the mechanical and thermal properties of the polymer.

Data Presentation: Effects on Polymer Properties

While direct, publicly available comparative studies on this compound are limited, data for a close analog, di(2-ethylhexyl) azelate (D2EHAz), provides a strong indication of the expected performance of azelate esters in polyvinyl chloride (PVC). The following tables summarize the typical effects of azelate plasticizers on the mechanical and thermal properties of PVC.

Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

| Property | Unplasticized PVC | PVC with D2EHAz | PVC with DEHP (standard) |

| Tensile Strength (MPa) | ~41.35 | ~25.01 | ~24.50 |

| Elongation at Break (%) | ~40.80 | ~90.27 | ~85.50 |

| Young's Modulus (MPa) | High | Significantly Reduced | Significantly Reduced |

Note: Data for D2EHAz and DEHP are representative values from comparative studies and serve as a proxy for the expected performance of this compound.[4][5] The addition of a plasticizer generally decreases tensile strength and Young's modulus while significantly increasing the elongation at break, transforming the material from rigid to flexible.[1]

Table 2: Thermal Properties of Plasticized PVC (40 phr Plasticizer)

| Property | Unplasticized PVC | PVC with D2EHAz | PVC with DEHP (standard) |

| Glass Transition Temp. (Tg) (°C) | ~84 | ~68.51 | ~71.90 |

| Max. Degradation Temp. (°C) | - | ~290.83 | - |

Note: A primary indicator of plasticizer efficiency is the reduction of the glass transition temperature (Tg).[1] The data for D2EHAz demonstrates its effectiveness in lowering the Tg of PVC.[4]

Experimental Protocols

The following are detailed methodologies for the incorporation and characterization of this compound in polymer films. These protocols can be adapted for various polymers, including PVC and biodegradable polymers like polylactic acid (PLA).

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

Solvent casting is a common laboratory technique for preparing uniform polymer films for testing.[1]

Materials:

-

Polymer resin (e.g., PVC, PLA)

-

This compound (DEA)

-

Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) or Chloroform for PLA)[1][6]

-

Glass petri dishes or flat glass plates

-

Magnetic stirrer and stir bar

-

Fume hood

-

Vacuum oven

Procedure:

-

Polymer Solution Preparation: Prepare a 10% (w/v) solution of the polymer in the chosen solvent by stirring at room temperature until the resin is completely dissolved.

-

Plasticizer Addition: Add the desired amount of this compound to the polymer solution. A common concentration for initial studies is 40 phr (parts per hundred parts of resin). For example, for 10g of polymer, add 4g of this compound.[1]

-

Homogenization: Continue stirring the mixture until the this compound is fully dissolved and the solution is homogeneous.

-

Casting: Pour the solution onto a clean, level glass surface (e.g., a petri dish) within a fume hood.

-

Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled solvent evaporation over 24 hours at room temperature. This helps to prevent the formation of defects in the film.[1]

-

Drying: Transfer the cast film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 60°C for PVC) for at least 48 hours to remove any residual solvent.[1]

-

Film Removal: Carefully peel the dried film from the glass substrate.

-

Control Sample: Prepare a control film of the unplasticized polymer using the same procedure but without the addition of this compound.[1]

Protocol 2: Characterization of Plasticized Films

A. Mechanical Properties (Tensile Testing) - based on ASTM D882

Apparatus:

-

Universal Testing Machine (Tensile Tester) with appropriate grips for thin films.[7]

Procedure:

-

Specimen Preparation: Cut the prepared polymer films into dumbbell-shaped specimens of standard dimensions.

-

Thickness Measurement: Measure the thickness of each specimen at several points and calculate the average.

-

Testing:

-

Mount the specimen securely in the grips of the tensile tester.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[1]

-

Record the load and elongation data throughout the test.

-

-

Data Analysis:

B. Thermal Properties (Differential Scanning Calorimetry - DSC)

Apparatus:

-

Differential Scanning Calorimeter (DSC).[1]

Procedure:

-

Sample Preparation: Cut a small sample (5-10 mg) from the polymer film and seal it in an aluminum DSC pan. An empty sealed pan will be used as a reference.[7]

-

Thermal Program:

-

Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

C. Thermal Stability (Thermogravimetric Analysis - TGA)

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized film into a TGA crucible.

-

Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the beginning of thermal degradation.

D. Plasticizer Migration (Leaching Test)

Procedure:

-

Sample Preparation: Cut a precisely dimensioned piece of the plasticized film and weigh it accurately.

-

Immersion: Immerse the film in a specified volume of a relevant solvent or food simulant (e.g., n-hexane, ethanol/water mixture) in a sealed container.

-

Incubation: Store the container at a controlled temperature (e.g., 40°C) for a defined period, with occasional gentle agitation.

-

Analysis:

-

Remove the film from the solvent, carefully wipe it dry, and re-weigh it to determine the weight loss due to plasticizer leaching.

-

The solvent can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound that has migrated.[8]

-

Visualizations

Caption: Workflow for the preparation and characterization of polymer films plasticized with this compound.

Caption: Logical diagram illustrating the effect of this compound on polymer properties.

Applications in Drug Development

The use of biodegradable polymers such as PLA and poly(lactic-co-glycolic acid) (PLGA) is well-established in drug delivery for creating controlled-release formulations, implantable devices, and tissue engineering scaffolds.[9][10][11][12] The inherent brittleness of some of these polymers can be a limiting factor in their application.[13]

The addition of a biocompatible plasticizer like this compound can be crucial for:

-

Improving Film Flexibility: For applications like transdermal patches or wound healing films, flexibility is paramount for patient comfort and conformity to the application site.[2]

-

Modifying Drug Release Kinetics: The increased mobility of polymer chains in a plasticized matrix can influence the diffusion rate of an encapsulated drug, providing an additional parameter for tuning release profiles.

-

Enhancing Processability: Lowering the Tg and melt viscosity facilitates processing techniques like melt extrusion for creating drug-eluting filaments for 3D printing of medical devices.

Researchers in drug development can utilize the protocols outlined in this document to formulate and characterize novel biodegradable delivery systems with tailored mechanical properties and drug release profiles.

Conclusion

This compound is a promising, bio-based plasticizer that can effectively modify the properties of a wide range of polymers. Its ability to increase flexibility and reduce the glass transition temperature makes it a valuable tool for researchers in material science and drug development. The standardized protocols provided herein offer a framework for the systematic evaluation of this compound in various polymer systems, facilitating the development of advanced materials with tailored performance characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradable polymers for protein and peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianjpr.com [asianjpr.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. researchgate.net [researchgate.net]

Application Note: Diethyl Azelate as an Internal Standard for Gas Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC), the use of an internal standard (IS) is a crucial technique to improve the accuracy and precision of the analysis. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. It co-elutes with the analyte of interest and helps to correct for variations in injection volume, sample preparation, and instrument response. The ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the sample, and not naturally present in the sample.